3-Methoxyazetidine hydrochloride
Overview
Description
3-Methoxyazetidine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a heterocyclic building block used in various chemical syntheses. This compound is known for its role in the preparation of isoxazole-thiazole derivatives, which are receptor inverse agonists used in the treatment of cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyazetidine hydrochloride typically involves the reaction of azetidine with methanol in the presence of hydrochloric acid. The process can be summarized as follows:
Starting Material: Azetidine
Reagent: Methanol
Catalyst: Hydrochloric acid
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix azetidine and methanol.
Catalysis: Hydrochloric acid is added as a catalyst.
Purification: The product is purified through crystallization and filtration techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It undergoes nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, oxides, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Methoxyazetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is involved in the preparation of compounds that act as receptor inverse agonists, which are studied for their potential therapeutic effects.
Medicine: Its derivatives are explored for the treatment of cognitive disorders.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 3-Methoxyazetidine hydrochloride involves its role as a receptor inverse agonist. It binds to specific receptors in the brain, modulating their activity and potentially improving cognitive functions. The molecular targets include GABA receptors, which play a crucial role in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyazetidine hydrochloride
- 3,3-Difluoroazetidine hydrochloride
- 3-Azetidinecarboxylic acid
- 3-Methoxytyramine hydrochloride
- 3-Nitrobenzamidine hydrochloride
Uniqueness
3-Methoxyazetidine hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of receptor inverse agonists and other bioactive compounds .
Properties
IUPAC Name |
3-methoxyazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXGQRBTBLQJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623763 | |
Record name | 3-Methoxyazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148644-09-1 | |
Record name | 3-Methoxyazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxyazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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